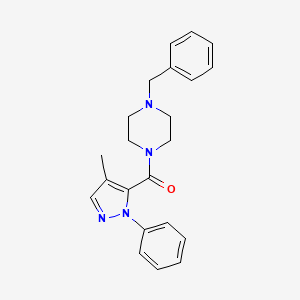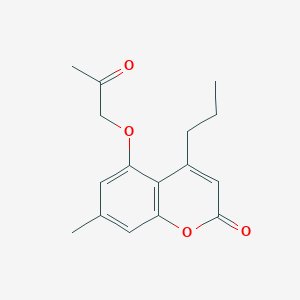![molecular formula C17H24N2O2 B11152936 N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide](/img/structure/B11152936.png)
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide is an organic compound with a complex structure that includes a cyclohexylamino group, a propyl chain, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide typically involves the following steps:
Formation of the Propyl Chain: The propyl chain can be synthesized through a series of reactions starting from a suitable precursor, such as propyl bromide.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the propyl chain intermediate.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the cyclohexylamino-propyl intermediate and 3-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide involves its interaction with specific molecular targets. The cyclohexylamino group may interact with proteins or enzymes, altering their activity. The benzamide moiety can also play a role in binding to biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclohexylamino)-3-oxopropyl]-benzamide
- N-[3-(cyclohexylamino)-3-oxopropyl]-4-methylbenzamide
- N-[3-(cyclohexylamino)-3-oxopropyl]-2-methylbenzamide
Uniqueness
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide is unique due to the specific positioning of the methyl group on the benzamide moiety. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide |
InChI |
InChI=1S/C17H24N2O2/c1-13-6-5-7-14(12-13)17(21)18-11-10-16(20)19-15-8-3-2-4-9-15/h5-7,12,15H,2-4,8-11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
LUVHZJNFXXHDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one](/img/structure/B11152856.png)
![2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B11152862.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11152867.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11152871.png)
![2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid](/img/structure/B11152872.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11152875.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152879.png)
![5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B11152887.png)

![6-(Phenylmethoxy)-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B11152895.png)
![tert-butyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152908.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11152912.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11152944.png)
